4-(3-Buten-1-yl)phenylmagnesium bromide
Description
4-(3-Buten-1-yl)phenylmagnesium bromide is a Grignard reagent characterized by a phenyl group substituted with a 3-buten-1-yl chain at the para position. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. The butenyl substituent introduces both steric and electronic effects: the alkene moiety may participate in conjugation with the aromatic ring, enhancing nucleophilicity at the magnesium-bound carbon, while the alkyl chain contributes steric bulk. This reagent is typically synthesized via the reaction of 4-(3-buten-1-yl)phenyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) .
Properties
IUPAC Name |
magnesium;but-3-enylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h2,5-6,8-9H,1,3,7H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLWXHDKJSZTE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Buten-1-yl)phenylmagnesium bromide is typically prepared by reacting 4-(3-Buten-1-yl)bromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Buten-1-yl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF.
Catalysts: Sometimes used in catalytic amounts to enhance reaction rates.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Scientific Research Applications
4-(3-Buten-1-yl)phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to create complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Involved in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of key intermediates.
Mechanism of Action
The mechanism of action of 4-(3-Buten-1-yl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium bromide byproduct is typically removed by aqueous workup.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The reactivity of aryl Grignard reagents depends on the substituent’s electronic and steric properties. Key analogs include:
| Compound | Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| 4-(3-Buten-1-yl)phenylmagnesium bromide | 3-buten-1-yl (alkene) | Electron-donating via conjugation | Moderate (linear chain) |
| 4-(4-n-Propylphenyl)phenylmagnesium bromide | n-propyl (saturated alkyl) | Electron-donating (inductive) | Moderate |
| [3-(4-Morpholinylmethyl)phenyl]magnesium bromide | morpholinylmethyl (heterocyclic) | Electron-withdrawing (N lone pair) | High (bulky heterocycle) |
| 4-(N,N-Dimethylamino)phenylmagnesium bromide | dimethylamino (strongly donating) | Strong electron-donating | Low |
Key Observations :
- Electron-donating groups (e.g., butenyl, n-propyl) increase nucleophilicity, favoring reactions with electrophiles like ketones or esters .
- Bulky substituents (e.g., morpholinylmethyl) reduce reaction rates in sterically hindered environments, as seen in cross-coupling reactions .
- The alkene in this compound may enable subsequent cycloaddition or polymerization reactions, a feature absent in saturated analogs .
Reaction Yields and Selectivity
Comparative yields in representative reactions:
Analysis :
- The n-propylphenyl analog achieves higher yields in ketoester formation (64%) compared to phenylmagnesium bromide’s 10% yield in benzocyclobutenone synthesis, likely due to reduced steric hindrance .
- This compound is hypothesized to exhibit intermediate reactivity: the alkene may stabilize transition states via conjugation but introduce steric challenges in crowded substrates.
Stability and Handling
- Phenylmagnesium bromide is commercially available as a 0.5–1.0 M solution in THF, with a density of 1.004–1.134 g/mL . It reacts violently with water, requiring anhydrous conditions.
- Morpholinylmethyl-substituted analogs are less stable due to the bulky heterocycle, often requiring low-temperature storage .
- This compound may exhibit similar stability to phenylmagnesium bromide but could undergo unintended alkene reactions (e.g., dimerization) if stored improperly.
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